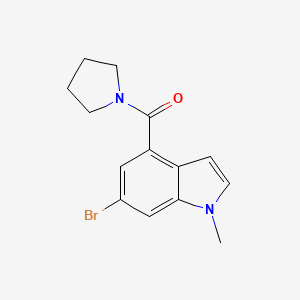
5-Bromo-3-(2,4-dichloro-phenyl)-pyrazin-2-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-3-(2,4-dichloro-phenyl)-pyrazin-2-ylamine is a chemical compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position and a 2,4-dichlorophenyl group at the 3rd position of the pyrazine ring. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(2,4-dichloro-phenyl)-pyrazin-2-ylamine typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be constructed through cyclization reactions involving appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds.
Substitution Reaction: The 2,4-dichlorophenyl group can be introduced through nucleophilic substitution reactions using 2,4-dichlorophenyl halides and appropriate nucleophiles.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-3-(2,4-dichloro-phenyl)-pyrazin-2-ylamine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents at the bromine or chlorine positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine or chlorine atoms.
Substitution: Substituted derivatives with different functional groups replacing the bromine or chlorine atoms.
Wissenschaftliche Forschungsanwendungen
5-Bromo-3-(2,4-dichloro-phenyl)-pyrazin-2-ylamine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of potential therapeutic agents for various diseases.
Biological Studies: It is employed in biological assays to study its effects on cellular pathways and molecular targets.
Chemical Biology: The compound is used as a probe to investigate the mechanisms of action of related pyrazine derivatives.
Industrial Applications: It is utilized in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 5-Bromo-3-(2,4-dichloro-phenyl)-pyrazin-2-ylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-3-(2,4-dichloro-phenyl)-pyrazole: A similar compound with a pyrazole ring instead of a pyrazine ring.
3-(2,4-Dichloro-phenyl)-5-methylpyrazin-2-ylamine: A derivative with a methyl group at the 5th position instead of a bromine atom.
Uniqueness
5-Bromo-3-(2,4-dichloro-phenyl)-pyrazin-2-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and 2,4-dichlorophenyl groups enhances its reactivity and potential for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C10H6BrCl2N3 |
|---|---|
Molekulargewicht |
318.98 g/mol |
IUPAC-Name |
5-bromo-3-(2,4-dichlorophenyl)pyrazin-2-amine |
InChI |
InChI=1S/C10H6BrCl2N3/c11-8-4-15-10(14)9(16-8)6-2-1-5(12)3-7(6)13/h1-4H,(H2,14,15) |
InChI-Schlüssel |
HYRCARASYXVOGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NC(=CN=C2N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Propanesulfonic acid, 3-[[3-(dimethylamino)propyl][(heptadecafluorooctyl)sulfonyl]amino]-](/img/structure/B12067975.png)
![4-{[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxy}benzaldehyde](/img/structure/B12067980.png)
![[[5-(4-Amino-2-oxo-pyrimidin-1-yl)-3-hydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B12067982.png)

![(3-Aminopropyl)[(2-bromo-3-fluorophenyl)methyl]amine](/img/structure/B12067993.png)

![1H-Pyrazole-4-sulfonic acid, 5-chloro-1,3-dimethyl-, 2-[(phenylamino)carbonyl]hydrazide](/img/structure/B12068006.png)
![13-ethyl-17-ethynyl-11-methylidene-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol (non-preferred name)](/img/structure/B12068009.png)




